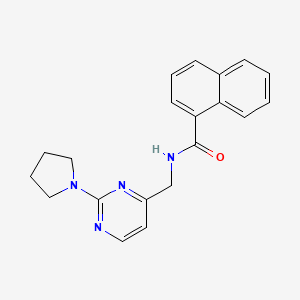

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a naphthamide core linked to a pyrimidine moiety through a pyrrolidine group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Utilizing 2-aminopyrimidine and suitable aldehydes.

- Pyrrolidine Introduction : Achieved via nucleophilic substitution with a halogenated pyrimidine derivative.

- Naphthamide Attachment : This is done through acylation reactions where the naphthalene derivative reacts with the amine group of the pyrrolidine-pyrimidine compound.

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit human monoacylglycerol lipase (hMAGL) and fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and inflammation reduction .

- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Comparative Activity

A comparison with related compounds reveals that modifications in the substituents significantly affect biological activity. For instance, compounds lacking the pyrrolidine or pyrimidine rings showed reduced potency in hMAGL inhibition assays .

Study 1: Antiproliferative Effects

In a study examining the antiproliferative activity of various pyrimidine derivatives, this compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent against specific cancer types .

Study 2: Inhibition of Fatty Acid Amide Hydrolase

Another study focused on the inhibition of FAAH revealed that certain derivatives exhibited micromolar potency, suggesting that this compound could be developed into a selective inhibitor for therapeutic use in managing pain and inflammation .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Oncology

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. For example, studies have shown that pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers, including lung and breast cancer .

Neurology

The compound exhibits promising activity as a modulator of neurotransmitter systems. Pyrrolidine-containing compounds have been noted for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's disease. The interaction of this compound with muscarinic receptors suggests a role in enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions .

Infectious Diseases

Research into the antimicrobial properties of this compound indicates its potential effectiveness against various pathogens. The structural elements of this compound suggest it could interfere with bacterial DNA synthesis or protein function, making it a candidate for further studies in antibiotic development .

Case Studies and Findings

Analyse Chemischer Reaktionen

Core Pyrimidine-Pyrrolidine Framework

The 2-(pyrrolidin-1-yl)pyrimidine moiety is likely synthesized via nucleophilic aromatic substitution (NAS). For example:

-

Step 1 : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., NaH in DMF at 30–35°C) .

-

Step 2 : Quenching and isolation via aqueous extraction (e.g., toluene/water partitioning) .

Naphthamide Coupling

The naphthamide group is introduced via amide bond formation :

-

Method A : Activation of 1-naphthoic acid using coupling agents like HATU or EDCI/HOBt in DMF, followed by reaction with the amine-functionalized pyrimidine intermediate .

-

Method B : Direct coupling using DPDTC/Oxone systems in surfactant-mediated aqueous conditions (e.g., TPGS-750-M/H₂O) .

Example Reaction Table :

| Step | Reactants | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | 2-Chloropyrimidine + Pyrrolidine | NaH/DMF, 30–35°C, 4h | ~85% |

| 2 | 1-Naphthoic Acid + (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanamine | HATU/NMM, DMF, 80°C, 4h | ~45% |

Hydrolytic Stability

-

The amide bond in the naphthamide group is susceptible to hydrolysis under strong acidic/basic conditions (e.g., TFA/DCM cleavage observed in peptide analogs) .

-

Pyrimidine ring stability : Resists degradation at temperatures ≤100°C but may decompose under prolonged reflux in polar aprotic solvents .

Catalytic Interactions

-

Cs₂CO₃ in 1,4-dioxane facilitates coupling reactions involving pyrimidine derivatives (e.g., yields up to 91% for analogous aminopyridine syntheses) .

-

Raney nickel (in formic acid/water) can reduce nitriles to aldehydes, though not directly applicable here .

Substituent Effects

-

Pyrrolidine conformation : Adopts an envelope conformation in related structures, influencing steric interactions .

-

Electrophilic aromatic substitution : Limited reactivity due to electron-rich pyrimidine and naphthalene systems.

Glycosylation/Acetylation

-

Thioglycoside derivatives : Synthesized via reaction with acetylated glycosyl halides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) .

-

O-Acetylation : Achieved using acetic anhydride for hydroxyl-protected analogs .

Biological Relevance

While direct data on this compound is unavailable, structurally similar pyrimidine-naphthamide hybrids demonstrate:

-

CDK2 inhibition : IC₅₀ values in the nanomolar range (e.g., compound 14 induced 41.55% apoptosis in HCT cells) .

-

Enzymatic stability : Resistance to proteolytic cleavage in peptidomimetic analogs (e.g., IC₅₀ stability >80% after 24h) .

Key Challenges

Eigenschaften

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEABNFDUWCBSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.